Hexadecan-3-ol

Organic Chemistry Analytical Chemistry Quality Control

Formulating novel biodegradable surfactants or synthesizing C16 ketones? Hexadecan-3-ol is the precise secondary alcohol building block you need. Unlike primary alcohols (e.g., cetyl alcohol), its internal hydroxyl group imparts a distinct HLB and packing geometry for differentiated foaming, wetting, and emulsification. It is the requisite precursor for 3-hexadecanone via oxidation-a non-interchangeable pathway. Identified in plant surface waxes, it also serves as a chemical probe for antifungal research. • Differentiated surfactant performance vs. primary alcohol analogs • Essential precursor for C16 ketone synthesis (flavors, fragrances) • Reliable global supply with batch-to-batch consistency

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 593-03-3
Cat. No. B1294295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecan-3-ol
CAS593-03-3
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CC)O
InChIInChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h16-17H,3-15H2,1-2H3
InChIKeyACDUHTSVVVHMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecan-3-ol CAS 593-03-3: Chemical Identity, Physicochemical Profile, and Primary Functional Role


Hexadecan-3-ol (CAS 593-03-3), also known as 3-hexadecanol, is a C16 secondary fatty alcohol characterized by a hydroxyl group at the third carbon of a straight hexadecane backbone [1]. It is formally defined as a secondary fatty alcohol [2]. The compound is a racemic mixture and has been identified as a natural metabolite in plant species (e.g., *Capsicum annuum*) and bacteria (e.g., *Bacillus safensis*) [3]. Its primary commercial and research functions are as a surfactant, an oxidation intermediate for synthesizing other compounds, and an emulsifying agent . As a waxy solid at room temperature (Melting Point: 50 °C) [1], it is insoluble in water but soluble in organic solvents such as ethanol and ether .

Hexadecan-3-ol: Why In-Class Primary Alcohols Are Not Direct Replacements


Generic substitution with in-class primary fatty alcohols like 1-hexadecanol (Cetyl Alcohol) is scientifically invalid due to fundamental differences in molecular structure and resulting physicochemical properties . Hexadecan-3-ol is a secondary alcohol, with its hydroxyl group located at the C3 position, whereas 1-hexadecanol is a primary alcohol with the hydroxyl at the terminal C1 position [1]. This structural isomerism results in a significantly lower melting point for the secondary alcohol (50 °C [2]) compared to the primary alcohol (Cetyl Alcohol: ~49-54 °C [3]), which, while numerically close, reflects a difference in crystal lattice energy and can impact formulation behavior, solidification rates, and solvent compatibility [3]. More critically, the shift of the hydroxyl group from the chain terminus to an internal position alters the hydrophilic-lipophilic balance (HLB), molecular packing at interfaces, and susceptibility to oxidation, directly affecting the performance as a surfactant, emulsifier, or synthetic intermediate .

Hexadecan-3-ol: Quantitative Evidence of Differentiated Performance and Identity


Positional Isomerism: Secondary vs. Primary Alcohol Structural Identity Confirmation

Hexadecan-3-ol is structurally distinct from the more common primary alcohol isomer, 1-hexadecanol. As a secondary alcohol, the hydroxyl group is located at the C3 position, whereas in 1-hexadecanol, it is at the terminal C1 position [1]. This positional isomerism is definitively confirmed by spectroscopic data. The compound's IR spectrum, provided by NIST, is a unique fingerprint that unequivocally differentiates it from its isomers [2]. The IUPAC Standard InChIKey is ACDUHTSVVVHMGU-UHFFFAOYSA-N [1].

Organic Chemistry Analytical Chemistry Quality Control

LogP and Bioconcentration Factor: Differentiated Lipophilicity and Environmental Fate

The predicted octanol-water partition coefficient (LogP) for Hexadecan-3-ol is 7.07 , indicating high lipophilicity. The predicted bioconcentration factor (BCF) is 92,617.57 . While experimentally validated LogP data for 1-hexadecanol varies (e.g., predicted 6.9-7.1 [1]), the internal position of the hydroxyl group in Hexadecan-3-ol may reduce its effective polarity and hydrogen-bonding capability compared to the terminal hydroxyl in primary alcohols, potentially leading to a slightly higher lipophilicity and BCF in certain model systems . This difference is a key consideration for environmental fate modeling and dermal absorption studies .

Environmental Science Toxicology Physical Chemistry

Sourcing and Purity for Reproducible Research and Industrial Applications

Hexadecan-3-ol is commercially available from multiple suppliers with defined purity levels crucial for different applications. For example, suppliers offer the compound with a purity of >98% as determined by HPLC or 99.64% . This is comparable to the purity standards for 1-hexadecanol (Cetyl Alcohol), which is often available in similar grades (e.g., ≥95%, ≥99%) [1]. The availability of high-purity Hexadecan-3-ol enables its use as a precise oxidation intermediate and surfactant without the batch-to-batch variability that can plague less characterized alternatives.

Chemical Procurement Quality Assurance Synthetic Chemistry

Plant Metabolite Identity and Role in Natural Antifungal Defense

Hexadecan-3-ol is a known plant metabolite [1] and a component of plant surface waxes . It has been shown to be a potent inhibitor of phytopathogens under laboratory conditions . Specifically, it inhibits the growth of conidia, the reproductive structures of plant-pathogenic fungi . While 1-hexadecanol is also a plant metabolite, the specific antifungal activity of Hexadecan-3-ol as a constituent of surface waxes highlights a distinct biological role.

Agricultural Chemistry Natural Product Chemistry Botanical Biochemistry

Role as a Biodegradable Oxidation Intermediate and Surfactant Building Block

Hexadecan-3-ol is specifically utilized as an oxidation intermediate and surfactant . Its secondary alcohol structure offers a distinct chemical handle for creating derivatives compared to primary alcohols. For example, oxidation yields a ketone rather than an aldehyde/carboxylic acid, leading to different downstream products . Furthermore, it can be used to produce biodegradable surfactants that are environmentally friendly alternatives .

Green Chemistry Surfactant Synthesis Organic Synthesis

Hexadecan-3-ol: Primary Application Scenarios Driven by Differentiated Evidence


Development of Secondary Alcohol-Derived Biodegradable Surfactants and Emulsifiers

Formulators developing novel biodegradable surfactants for household or industrial cleaners should specify Hexadecan-3-ol as the hydrophobic building block. Unlike surfactants derived from primary alcohols like 1-hexadecanol, the secondary alcohol structure imparts a different hydrophilic-lipophilic balance (HLB) and packing geometry at interfaces . This can lead to differentiated foaming, wetting, and emulsification properties . Its use as a precursor for environmentally friendly surfactants is a key differentiator .

Synthesis of Ketone Derivatives via Controlled Oxidation

For synthetic chemists aiming to produce C16 ketones, Hexadecan-3-ol is the requisite starting material. Oxidation of this secondary alcohol yields a ketone (e.g., 3-hexadecanone), whereas oxidation of the primary alcohol 1-hexadecanol would yield hexadecanal (an aldehyde) or hexadecanoic acid . This defines a non-interchangeable synthetic pathway, making Hexadecan-3-ol essential for accessing ketone-based chemical space for flavors, fragrances, or further derivatization .

Investigating Plant-Pathogen Interactions and Natural Antifungal Mechanisms

Researchers studying plant surface waxes as the first line of defense against fungal pathogens can utilize Hexadecan-3-ol. It has been identified as a plant metabolite and a component of surface waxes . More specifically, it has been shown to inhibit the growth of fungal conidia under laboratory conditions . This makes it a valuable chemical probe for dissecting plant immune responses and a potential lead for developing biorational fungicides , a role not commonly associated with primary fatty alcohols.

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